2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide
Description
This compound is a quinolinone-derived acetamide featuring a 4-ethylbenzoyl moiety at position 3 and a 2-methoxyphenyl group attached to the acetamide nitrogen. The 4-ethylbenzoyl group may contribute to hydrophobic interactions in biological systems, while the 2-methoxyphenyl substituent introduces steric and electronic effects distinct from para-substituted analogs.
Properties
IUPAC Name |
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxoquinolin-1-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O4/c1-4-19-10-12-20(13-11-19)27(32)22-16-30(24-14-9-18(2)15-21(24)28(22)33)17-26(31)29-23-7-5-6-8-25(23)34-3/h5-16H,4,17H2,1-3H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOUBWXWFVHTGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)C)CC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves multiple steps. One common synthetic route includes the reaction of 4-ethylbenzoyl chloride with 6-methyl-4-oxo-1,4-dihydroquinoline in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methoxyphenylacetic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The quinoline core can interact with various enzymes and receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Substituent Effects on the Quinolinone Core
Compound A : 2-[8-(4-Ethoxybenzoyl)-9-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(9H)-yl]-N-(4-methoxyphenyl)acetamide
- Key Differences: Core Structure: Incorporates a fused dioxino ring, increasing rigidity and possibly reducing conformational flexibility compared to the target compound. Substituents: 4-Ethoxybenzoyl (vs. 4-ethylbenzoyl) and 4-methoxyphenyl (vs. 2-methoxyphenyl).
- Implications : The ethoxy group may enhance solubility via polar interactions, while the para-methoxy substitution on the phenyl ring could alter binding affinity due to reduced steric hindrance.
Compound B : 2-{3-[(4-Chlorophenyl)sulfonyl]-6-ethyl-4-oxo-1(4H)-quinolinyl}-N-(3-methylphenyl)acetamide
- Substituents: 3-Methylphenyl (vs. 2-methoxyphenyl) and 4-chlorophenylsulfonyl (vs. 4-ethylbenzoyl).
- Implications : The sulfonyl group may improve target selectivity in enzymes, while the methyl group on the phenyl ring offers less steric bulk than methoxy.
Acetamide Nitrogen Substitutions
Compound C : 2-[3-(Benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(4-chlorophenyl)acetamide
- Key Differences :
- Substituents : 4-Chlorophenyl (vs. 2-methoxyphenyl) and benzenesulfonyl (vs. 4-ethylbenzoyl).
- Implications : The chloro group’s electronegativity may enhance dipole interactions, while the lack of methoxy reduces steric hindrance.
Compound D : N-Substituted 2-arylacetamides (e.g., )
- Key Differences: Core Structure: Pyrazol-4-yl rings (vs. Substituents: Dichlorophenyl groups introduce strong electron-withdrawing effects.
- Implications : Dichloro substitutions may enhance binding to hydrophobic pockets but reduce solubility.
Data Table: Structural and Functional Comparisons
*Lipophilicity estimated based on substituent contributions.
Research Findings and Implications
- Electronic Effects : The target’s 4-ethylbenzoyl group provides balanced hydrophobicity, whereas sulfonyl groups in Compounds B and C increase polarity but may reduce cell permeability .
- Biological Interactions : Compounds with sulfonyl groups (B, C) show higher affinity for enzymes with polar active sites, while the target’s benzoyl moiety may favor hydrophobic binding pockets.
Biological Activity
The compound 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide is a member of the dihydroquinoline derivatives, known for their diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological potential, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 500.5 g/mol . Its structure features several functional groups that contribute to its biological properties:
| Property | Value |
|---|---|
| Molecular Weight | 500.5 g/mol |
| LogP | 6.0359 |
| Solubility | Varies by solvent |
The high logP value indicates significant lipophilicity, suggesting good membrane permeability which is crucial for biological activity.
The biological activity of this compound primarily involves interactions with specific molecular targets within biological systems. Research indicates that compounds in this class may function as enzyme inhibitors or receptor modulators, affecting various signaling pathways.
Binding Affinities
Understanding the binding affinities and inhibition constants of this compound can provide insights into its pharmacological potential. For instance, studies have shown that similar compounds exhibit inhibitory effects on key enzymes involved in metabolic pathways, including:
- Cyclooxygenase (COX) Inhibition : Compounds like this can inhibit COX enzymes, which are crucial in the inflammatory response.
- Kinase Inhibition : Some dihydroquinoline derivatives have been shown to inhibit kinases involved in cancer cell proliferation.
Biological Activity and Case Studies
Several studies have investigated the biological effects of related compounds, highlighting the potential therapeutic applications of this class of molecules.
-
Anticancer Activity :
- A study demonstrated that related dihydroquinoline derivatives exhibited significant cytotoxicity against various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to apoptosis induction and cell cycle arrest.
-
Antimicrobial Properties :
- Research has indicated that compounds similar to 2-[3-(4-ethylbenzoyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. The efficacy was linked to disruption of bacterial cell membranes.
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Anti-inflammatory Effects :
- In vivo studies showed that these compounds could reduce inflammation in models of arthritis by inhibiting pro-inflammatory cytokine release.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
